Hexadecamethylcyclooctasiloxane
Overview
Description
Mechanism of Action
Hexadecamethylcyclooctasiloxane is a type of siloxane, a class of compounds composed of Silicon, Oxygen, and Carbon atoms. It’s often used in cosmetics and personal care products due to its unique properties such as low surface tension, good spreading, and volatility . .
It’s important to note that the study of such compounds can be complex due to their potential interactions with various biological systems and the environment. Factors such as the compound’s structure, stability, and solubility can influence its behavior in biological systems . Additionally, environmental factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
Hexadecamethylcyclooctasiloxane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antibacterial activity against several bacterial pathogens, indicating its potential use in antimicrobial applications . The compound interacts with enzymes involved in the metabolic pathways of these pathogens, disrupting their normal function and leading to bacterial cell death.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can interfere with the normal functioning of bacterial cells, leading to changes in their metabolic activities and gene expression patterns . This disruption can result in the inhibition of bacterial growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions . This inhibition can lead to a cascade of effects, ultimately resulting in the disruption of cellular processes and bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained inhibition of bacterial growth and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without causing significant toxic effects. At higher doses, this compound can lead to toxic or adverse effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic activity of cells . These interactions can result in the inhibition of specific metabolic pathways, contributing to its antimicrobial effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within cells can affect its activity and function, determining its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with different effects observed in various subcellular compartments
Preparation Methods
Hexadecamethylcyclooctasiloxane can be synthesized through two primary methods:
Direct Synthesis Method: This involves the reaction of silanol and cyclosilicone.
Cyclic Silicone Method: This method involves the reaction of conjugated alkyl silanol and cyclotetrasiloxane, followed by the condensation of cyclic silicon.
Chemical Reactions Analysis
Hexadecamethylcyclooctasiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of different silane compounds.
Substitution: Substitution reactions with various reagents can produce a range of organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions are typically siloxane and silane derivatives .
Scientific Research Applications
Hexadecamethylcyclooctasiloxane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexadecamethylcyclooctasiloxane can be compared with other similar cyclic siloxanes, such as:
Octamethylcyclotetrasiloxane (D4): D4 has a smaller ring structure with four silicon atoms and is commonly used in the production of silicone polymers.
Decamethylcyclopentasiloxane (D5): D5 has a five-membered ring structure and is used in personal care products for its volatility and low viscosity.
Dodecamethylcyclohexasiloxane (D6): D6 has a six-membered ring structure and is used in various industrial applications.
This compound is unique due to its larger ring structure with eight silicon atoms, which provides it with distinct chemical and physical properties .
Properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-1,3,5,7,9,11,13,15-octaoxa-2,4,6,8,10,12,14,16-octasilacyclohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H48O8Si8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25/h1-16H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMJYZFAWYREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48O8Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060305 | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-68-3 | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECAMETHYLCYCLOOCTASILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YAW49T07J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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